Bis(1,1-dimethylpropyl)naphthalene
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Overview
Description
Bis(1,1-dimethylpropyl)naphthalene: is an organic compound primarily used as a high-temperature lubricant and plastic additive. It is known for its excellent antioxidant properties, which help prevent the aging and deterioration of plastics and rubber at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(1,1-dimethylpropyl)naphthalene typically involves the reaction of naphthalene with 1,1-dimethylpropyl bromide under suitable conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through repeated washings and rectification under vacuum to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Bis(1,1-dimethylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
Bis(1,1-dimethylpropyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a high-temperature lubricant and plastic additive due to its excellent antioxidant properties.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules at high temperatures.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and compatibility with various pharmaceutical formulations.
Mechanism of Action
The mechanism by which bis(1,1-dimethylpropyl)naphthalene exerts its effects is primarily through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting the integrity of the materials .
Comparison with Similar Compounds
- Bis(1,1-dimethylpropyl)peroxide
- Naphthalene diimide
- Bis-naphthalimide
Comparison:
- Bis(1,1-dimethylpropyl)naphthalene is unique due to its high-temperature stability and excellent antioxidant properties, making it particularly suitable for use in high-performance plastics and rubbers .
- Bis(1,1-dimethylpropyl)peroxide is primarily used as an initiator in polymerization reactions and lacks the high-temperature stability of this compound .
- Naphthalene diimide and bis-naphthalimide are more commonly used in biological and medicinal applications due to their ability to interact with DNA and other biomolecules .
Properties
CAS No. |
50696-42-9 |
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Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-bis(2-methylbutan-2-yl)naphthalene |
InChI |
InChI=1S/C20H28/c1-7-19(3,4)17-14-13-15-11-9-10-12-16(15)18(17)20(5,6)8-2/h9-14H,7-8H2,1-6H3 |
InChI Key |
IJAPRTGBEXDTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(C)(C)CC |
Origin of Product |
United States |
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